Desmethyl Cyclobenzaprine N-β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

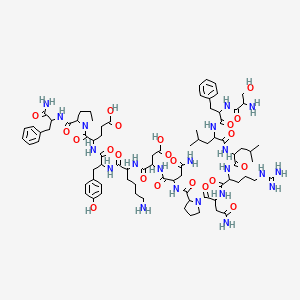

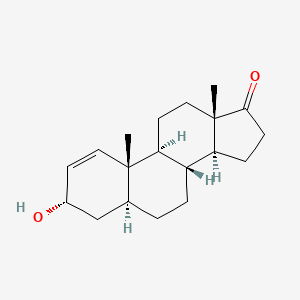

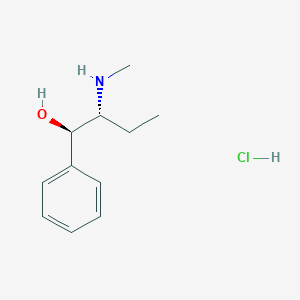

Desmethyl Cyclobenzaprine N-β-D-Glucuronide is a biochemical compound with the molecular formula C25H27NO6 and a molecular weight of 437.48 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Desmethyl Cyclobenzaprine N-β-D-Glucuronide is represented by the formula C25H27NO6 . This compound is structurally related to tricyclic antidepressants .Aplicaciones Científicas De Investigación

Cyclobenzaprine Pharmacokinetics

Cyclobenzaprine is a muscle relaxant used to treat skeletal muscle spasms. While specific studies on "Desmethyl Cyclobenzaprine N-β-D-Glucuronide" are not available, research on cyclobenzaprine provides insight into its metabolism and therapeutic applications. Cyclobenzaprine undergoes extensive first-pass metabolism, with its metabolites playing a significant role in its pharmacological activity. The drug's efficacy in relieving muscle spasm, coupled with a rapid onset of action compared to diazepam, highlights its importance in clinical settings (Katz & Dubé, 1988).

Glucuronidation and β-Glucuronidase Inhibition

Glucuronidation, a major pathway in the metabolism of many drugs, involves the conjugation of glucuronic acid to substances to enhance their solubility and facilitate excretion. The enzyme β-glucuronidase plays a crucial role in this process by catalyzing the deconjugation of β-D-glucuronides. Inhibitors of β-glucuronidase have garnered attention for their potential therapeutic applications, including the modulation of drug-induced toxicities and implications in colon carcinogenesis (Awolade et al., 2019).

Cyclodextrins and Drug Delivery

Cyclodextrins are cyclic oligosaccharides that have been explored for their ability to form inclusion complexes with various molecules, thereby enhancing the solubility, stability, and bioavailability of drugs. The review by Sharma and Baldi (2016) highlights the diverse applications of cyclodextrins in drug delivery systems, pharmaceuticals, and other industries, underscoring their significance in improving the delivery and efficacy of therapeutics (Sharma & Baldi, 2016).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Desmethyl Cyclobenzaprine N-β-D-Glucuronide involves the glucuronidation of Desmethyl Cyclobenzaprine, which is a metabolite of Cyclobenzaprine.", "Starting Materials": [ "Desmethyl Cyclobenzaprine", "β-D-Glucuronic acid", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Desmethyl Cyclobenzaprine is dissolved in DMF.", "β-D-Glucuronic acid is activated by EDC and NHS in DMF.", "The activated glucuronic acid is added to the solution of Desmethyl Cyclobenzaprine.", "The reaction mixture is stirred at room temperature for several hours.", "The product is extracted with chloroform and purified by column chromatography." ] } | |

Número CAS |

67200-84-4 |

Nombre del producto |

Desmethyl Cyclobenzaprine N-β-D-Glucuronide |

Fórmula molecular |

C25H27NO6 |

Peso molecular |

437.492 |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[3-(dibenzo[1,2-a:1/',2/'-e][7]annulen-11-ylidene)propyl-methylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1 |

Clave InChI |

LOSRUFDBUVVKIR-OSFFKXSWSA-N |

SMILES |

CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |

Sinónimos |

1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)